molecular formula C13H16N4O2 B6646495 N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide

N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide

カタログ番号 B6646495
分子量: 260.29 g/mol
InChIキー: PCZLJGHHPPCFMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MALT1 is a protein that plays a crucial role in the activation of immune cells, and its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. MI-2 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用機序

N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide inhibits the proteolytic activity of MALT1 by binding to its active site. MALT1 is a protease that cleaves various substrates involved in immune cell activation, including NF-κB signaling proteins. By inhibiting MALT1, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide blocks the activation of immune cells and the downstream signaling pathways that promote cell proliferation and survival.
Biochemical and physiological effects:
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. In addition, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide suppresses the production of pro-inflammatory cytokines and chemokines by immune cells, which are involved in the pathogenesis of autoimmune disorders. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has also been shown to promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune homeostasis.

実験室実験の利点と制限

One of the advantages of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide is its specificity for MALT1, which reduces off-target effects compared to other inhibitors that target multiple proteases. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has limited solubility in aqueous solutions, which can affect its efficacy in some experimental settings. In addition, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

将来の方向性

There are several potential future directions for the development of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the use of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. In addition, further studies are needed to determine the safety and efficacy of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide in human clinical trials. Finally, the development of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide analogs with improved solubility and pharmacokinetic properties could expand its potential therapeutic applications.

合成法

The synthesis of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 1H-indazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and triethylamine to yield N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide inhibits the proteolytic activity of MALT1 and blocks the activation of immune cells, including T cells and B cells. In vivo studies have demonstrated that N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide suppresses the growth of lymphoma and leukemia cells in mouse models. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has also shown efficacy in mouse models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.

特性

IUPAC Name

N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-13(15-8-9-7-14-5-6-19-9)12-10-3-1-2-4-11(10)16-17-12/h1-4,9,14H,5-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZLJGHHPPCFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。